molecular formula C29H28N6O3 B11245206 6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one

6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one

カタログ番号: B11245206
分子量: 508.6 g/mol
InChIキー: CTQYHERSWRRZBC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a synthetic heterocyclic compound featuring a triazoloquinazolinone core substituted with a p-tolyl group at position 2 and a 2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl side chain at position 4. This structure combines pharmacologically relevant motifs:

  • Triazoloquinazolinone scaffold: Known for diverse bioactivities, including anti-inflammatory and anticancer properties .

While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., piperazine-linked triazoloquinazolinones) demonstrate significant biological activity, such as anticancer and anti-inflammatory effects .

特性

分子式

C29H28N6O3

分子量

508.6 g/mol

IUPAC名

6-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2-(4-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-one

InChI

InChI=1S/C29H28N6O3/c1-20-11-13-21(14-12-20)27-30-28-22-7-3-4-8-23(22)34(29(37)35(28)31-27)19-26(36)33-17-15-32(16-18-33)24-9-5-6-10-25(24)38-2/h3-14H,15-19H2,1-2H3

InChIキー

CTQYHERSWRRZBC-UHFFFAOYSA-N

正規SMILES

CC1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4N(C3=O)CC(=O)N5CCN(CC5)C6=CC=CC=C6OC

製品の起源

United States

準備方法

合成経路と反応条件

6-(2-(4-(2-メトキシフェニル)ピペラジン-1-イル)-2-オキソエチル)-2-(p-トリル)-[1,2,4]トリアゾロ[1,5-c]キナゾリン-5(6H)-オンの合成は、通常、複数段階の有機反応を伴います。出発物質には、置換ピペラジン、メトキシフェニル誘導体、およびトリアゾロキナゾリノン前駆体が含まれることがよくあります。一般的な反応条件には、以下が含まれる場合があります。

    溶媒: ジメチルホルムアミド (DMF)、ジクロロメタン (DCM)、またはエタノール。

    触媒: 塩酸や水酸化ナトリウムなどの酸または塩基触媒。

    温度: 反応は室温または還流条件で行うことができます。

工業的生産方法

この化合物の工業的生産は、収率と純度を最大限に高めるために合成経路を最適化する可能性があります。これには、以下が含まれる場合があります。

    連続フローリアクター: 反応条件を常に一定にするため。

    精製技術: 再結晶やクロマトグラフィーなど。

化学反応の分析

科学研究への応用

    化学: より複雑な分子の構成要素として。

    生物学: 生物学的巨大分子との相互作用を研究する。

    医学: がんや神経疾患などの疾患に対する治療薬としての可能性を調査する。

    工業: 新しい材料や医薬品の開発における可能性。

科学的研究の応用

Chemical Properties and Structure

  • Molecular Formula : C29H28N6O3
  • Molecular Weight : Approximately 508.58 g/mol
  • Structural Characteristics : The compound features a quinazoline core fused with a triazole ring, along with functional groups such as methoxy, piperazine, and p-tolyl moieties. These structural elements are critical for its biological activity and interaction with molecular targets.

Biological Activities

Research indicates that compounds similar to 6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one exhibit diverse biological activities:

  • Antimicrobial Activity : Several studies have shown that related compounds possess significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains and fungi, demonstrating effectiveness against Gram-positive and Gram-negative bacteria as well as some fungi .
  • Anticancer Potential : The compound's structural analogs have been evaluated for anticancer activity. In vitro studies involving cell lines such as MDA-MB-231 have shown promising results in inhibiting cancer cell proliferation . The presence of specific substituents has been linked to enhanced anticancer efficacy.

Synthesis and Mechanism of Action

The synthesis of 6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one typically involves multiple synthetic steps that can be optimized for yield and purity. Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction .

The mechanism of action generally involves the interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to therapeutic effects that are being investigated in various studies.

Antimicrobial Studies

A study on related quinazoline derivatives demonstrated their antimicrobial activity against a range of microorganisms. Compounds were tested using standard methods such as the serial dilution technique, revealing significant inhibition against pathogens like Pseudomonas aeruginosa .

Anticancer Studies

In vitro assessments of synthesized derivatives showed that specific modifications in the chemical structure could enhance anticancer activity. For example, compounds containing electron-withdrawing groups exhibited increased potency against cancer cell lines .

作用機序

類似の化合物との比較

類似の化合物

    トリアゾロキナゾリノン類: 同様のコア構造を持つ化合物。

    ピペラジン誘導体: 同様の側鎖を持つ化合物。

独自性

6-(2-(4-(2-メトキシフェニル)ピペラジン-1-イル)-2-オキソエチル)-2-(p-トリル)-[1,2,4]トリアゾロ[1,5-c]キナゾリン-5(6H)-オンは、他の同様の化合物と比較して、独特の生物活性と化学反応性を付与する可能性のある官能基の特定の組み合わせが特徴です。

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest structural analogs are triazoloquinazolinones and tetrazoloquinazolinones with variations in substituents and heterocyclic frameworks. Key comparisons include:

Compound Core Structure Substituents Key Properties Reference
Target Compound [1,2,4]Triazolo[1,5-c]quinazolin-5(6H)-one - 2-(p-Tolyl)
- 6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)
Hypothesized CNS/anticancer activity due to piperazine and triazoloquinazolinone motifs.
6-(2-(4-(2-Fluorophenyl)piperazin-1-yl)-2-oxoethyl)tetrazolo[1,5-c]quinazolin-5(6H)-one Tetrazolo[1,5-c]quinazolin-5(6H)-one - 2-Fluorophenyl-piperazine
- No p-tolyl group
High yield (96.8%), m.p. 247–249°C; LC-MS m/z 408 [M+H]+. Potential adenosine receptor affinity.
5-[2-(4-Bromo-phenyl)-vinyl-3-piperazin-1-yl-[1,2,4]triazolo[1,5-c]quinazolin-2-one (K13) [1,2,4]Triazolo[1,5-c]quinazolin-2-one - 4-Bromophenyl-vinyl
- Piperazin-1-yl
IR: 3454 cm⁻¹ (NH), 1593 cm⁻¹ (NH bend); anti-inflammatory activity.
5-[2-(4-Hydroxy-phenyl)-vinyl]-3-piperazin-1-ylmethyl-[1,2,4]triazolo[1,5-c]quinazolin-2-one (K19) [1,2,4]Triazolo[1,5-c]quinazolin-2-one - 4-Hydroxyphenyl-vinyl
- Piperazin-1-ylmethyl
IR: 3776 cm⁻¹ (OH), 3423 cm⁻¹ (NH); enhanced solubility due to hydroxyl group.
6-(2-Morpholino-2-oxoethyl)tetrazolo[1,5-c]quinazolin-5(6H)-one Tetrazolo[1,5-c]quinazolin-5(6H)-one - Morpholino group (instead of piperazine) Lower yield (73.3%) vs. piperazine analogs; LC-MS m/z 315 [M+H]+.

Key Findings from Comparisons:

Substituent Effects on Bioactivity: The 2-methoxyphenyl-piperazine group in the target compound may enhance receptor binding compared to fluorophenyl (electron-withdrawing) or morpholino (non-aromatic) analogs, as methoxy groups improve lipophilicity and π-π stacking .

Synthetic Efficiency: Piperazine-linked derivatives (e.g., compound K13 and fluorophenyl analog in ) exhibit higher yields (>90%) compared to morpholino derivatives (73.3%), suggesting the piperazine moiety stabilizes intermediates during synthesis .

Spectroscopic Signatures :

  • IR spectra of analogs show consistent NH/OH stretching (3400–3789 cm⁻¹) and carbonyl peaks (1097–1412 cm⁻¹), confirming core stability across derivatives .
  • LC-MS data for the target compound’s closest analog (fluorophenyl-piperazine) reveals a molecular ion at m/z 408 [M+H]+, aligning with theoretical calculations .

Potential Therapeutic Overlaps: Piperazine-containing triazoloquinazolinones (e.g., K13) demonstrate anti-inflammatory activity, while tetrazoloquinazolinones (e.g., compound 3 in ) show anticancer effects.

生物活性

Overview

The compound 6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a complex organic molecule that has attracted attention for its potential biological activities. This compound belongs to a class of triazoloquinazolines, which are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and neuroprotective effects.

Structural Characteristics

The molecular structure of this compound includes:

  • Piperazine ring : Known for its role in various pharmacological activities.
  • Triazole and quinazoline moieties : Contributing to the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. It has been shown to act as a ligand for:

  • Alpha1-adrenergic receptors : These receptors are involved in various physiological processes such as vascular smooth muscle contraction and neurotransmission. The binding affinity to these receptors suggests potential applications in treating cardiovascular and neurological disorders .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerExhibits cytotoxic effects on cancer cell lines, with significant reductions in cell viability.
NeuroprotectiveDemonstrates protective effects against neurodegenerative conditions through antioxidant activity.
Alpha1-Adrenergic AntagonismModulates smooth muscle contraction, potentially aiding in hypertension treatment.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study evaluated the cytotoxic effects of various triazoloquinazoline derivatives on breast cancer cell lines (MCF7). The compound showed IC50 values indicating potent cytotoxicity, suggesting its potential as an anti-cancer agent .
  • Neuroprotective Effects :
    • Research highlighted that compounds with similar structures exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. This suggests that the target compound may also possess such properties due to its structural analogies .
  • Cardiovascular Implications :
    • The interaction with alpha1-adrenergic receptors indicates a potential role in managing cardiovascular diseases. The modulation of these receptors can lead to vasodilation and improved blood flow, which are critical in treating hypertension .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。